Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide
CAS No.: 63981-66-8
Cat. No.: VC18444407
Molecular Formula: C14H23IN2O2
Molecular Weight: 378.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63981-66-8 |
|---|---|
| Molecular Formula | C14H23IN2O2 |
| Molecular Weight | 378.25 g/mol |
| IUPAC Name | trimethyl-[1-[3-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide |
| Standard InChI | InChI=1S/C14H22N2O2.HI/c1-6-13(16(3,4)5)11-8-7-9-12(10-11)18-14(17)15-2;/h7-10,13H,6H2,1-5H3;1H |
| Standard InChI Key | VDLAMFAKUHJWPO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC(=CC=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
Introduction
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide is a complex organic compound featuring a quaternary ammonium structure. It is characterized by its unique molecular composition, which includes a trimethylammonio group attached to a phenyl ring via a carbamate linkage. This compound has garnered significant attention due to its potential applications in medicinal chemistry and materials science.
Synthesis and Reactivity
The synthesis of carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide typically involves the reaction of methyl carbamate with suitable alkyl halides or quaternary ammonium salts. The compound's reactivity is notable for undergoing hydrolysis in aqueous conditions to yield the corresponding carbamic acid and alcohol. Additionally, the iodide ion can participate in substitution reactions, allowing for the introduction of different nucleophiles.
Synthesis Steps
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Preparation of Starting Materials: Methyl carbamate and the appropriate alkyl halide or quaternary ammonium salt are prepared.
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Reaction: The starting materials are reacted under controlled conditions to form the desired compound.
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Purification: The product is purified using standard methods such as recrystallization or chromatography.
Applications Table
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Interaction with enzyme active sites or cellular receptors |
| Materials Science | Unique properties may contribute to novel material development |
Interaction with Biological Systems
The compound's interaction with biological systems is a critical area of study. It is hypothesized to modulate enzymatic activity or act as an ion channel blocker, similar to other quaternary ammonium compounds. Research indicates that such compounds can influence cellular signaling pathways by altering membrane permeability or interacting with specific receptors.
Biological Interaction Table
| Mechanism | Effect |
|---|---|
| Enzyme Modulation | Potential alteration of enzymatic activity |
| Ion Channel Blockage | Possible role in modulating ion flow across cell membranes |
Comparison with Similar Compounds
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide shares structural similarities with other carbamic acid derivatives. Notable examples include carbamic acid, phenyl-, methyl ester and carbamic acid, (3-methylphenyl)-methyl ester. The presence of the iodide ion distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity.
Similar Compounds Table
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Carbamic acid, phenyl-, methyl ester | Not specified | Simpler structure; used in similar applications |
| Carbamic acid, (3-methylphenyl)-methyl ester | Not specified | Contains additional aromatic substitution; potential for different biological activity |
| Carbamic acid, methyl-, 3-(trimethylammoniopropyl)phenyl ester | Not specified | Variation without iodide; retains similar functional characteristics |
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